3-O-Caffeoyloleanolic Acid vs. Oleanolic Acid and Ursolic Acid: Comparative Cytotoxicity Across Five Human Tumor Cell Lines
In a direct head-to-head study evaluating seven triterpenes isolated from Physocarpus intermedius, 3-O-caffeoyloleanolic acid (compound 4) demonstrated a distinct cytotoxicity spectrum across five human tumor cell lines (A549, SK-OV-3, SK-MEL-2, XF498, HCT-15) . The compound exhibited differential activity compared to its non-esterified analogs oleanolic acid (compound 3) and ursolic acid (compound 2), with the caffeoyl ester modification conferring a unique profile across multiple tissue types .
| Evidence Dimension | In vitro cytotoxicity spectrum across multiple tumor cell lines |
|---|---|
| Target Compound Data | Demonstrated cytotoxicity against A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (CNS), and HCT-15 (colon) cell lines |
| Comparator Or Baseline | Oleanolic acid (compound 3), Ursolic acid (compound 2), Betulinic acid (compound 1), Euscaphic acid (compound 5), 2α-hydroxyursolic acid (compound 6), Maslinic acid (compound 7) - all tested concurrently in same assay panel |
| Quantified Difference | All seven compounds demonstrated activity; 3-O-caffeoyloleanolic acid showed a spectrum distinct from its unsubstituted oleanolic acid parent, confirming that C-3 caffeoyl esterification alters target cell line selectivity |
| Conditions | Five cultured human tumor cell lines: A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), XF498 (CNS), HCT-15 (colon); in vitro cytotoxicity assay per SRB method |
Why This Matters
Procurement decisions for oncology screening programs should prioritize 3-O-caffeoyloleanolic acid over generic oleanolic acid when cell line-specific activity across multiple tissue origins is a critical selection criterion.
